

# Technical Guide: Physicochemical Properties of (R)-3-amino-3-phenylpropanoic Acid Hydrochloride

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## Compound of Interest

Compound Name: (R)-3-amino-3-phenylpropanoic  
acid hydrochloride

Cat. No.: B152319

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## Introduction

**(R)-3-amino-3-phenylpropanoic acid hydrochloride**, a chiral derivative of  $\beta$ -phenylalanine, is a compound of interest in pharmaceutical research and development. Its structural similarity to endogenous molecules and the presence of a chiral center make it a valuable building block in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and quality control. This document provides a comprehensive overview of the key physicochemical characteristics of **(R)-3-amino-3-phenylpropanoic acid hydrochloride**, along with detailed experimental protocols for their determination.

## Physicochemical Data Summary

The following table summarizes the known physicochemical properties of **(R)-3-amino-3-phenylpropanoic acid hydrochloride** and its corresponding free acid. Data for the enantiomeric (S)-hydrochloride form is also included for comparative purposes, as properties such as melting point and solubility are expected to be similar between enantiomers.

| Property                  | (R)-3-amino-3-phenylpropanoic Acid Hydrochloride     | (R)-3-amino-3-phenylpropanoic Acid (Free Acid)  | (S)-3-amino-3-phenylpropanoic Acid Hydrochloride (for comparison) |
|---------------------------|--|---|---|
| Molecular Formula         | C <sub>9</sub> H <sub>12</sub> ClNO <sub>2</sub> [1] | C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> [2]                                      | C <sub>9</sub> H <sub>12</sub> ClNO <sub>2</sub>                  |
| Molecular Weight          | 201.65 g/mol   | 165.19 g/mol [2]  | 201.65 g/mol  |
| CAS Number                | 83649-48-3[1][3]                                     | 13921-90-9[2][4]  | Not explicitly found  |
| Appearance                | White to light yellow crystalline powder[3]          | White to almost white powder or crystal[4]  | Not explicitly found  |
| Melting Point             | 163-180 °C[3]  | 211 °C (decomposes) [4]   | 247-250 °C (decomposes)   |
| Solubility                | Expected to be soluble in water.[5]                  | Slightly soluble in water.[6]   | Soluble in water.   |
| pKa                       | Not experimentally determined.                       | A related compound, (S)-3-amino-3-phenylpropanoic acid, has a predicted pKa of 3.45.[7] | Not experimentally determined.                                    |
| Specific Optical Rotation | Not explicitly found.                                | [α] <sub>D</sub> <sup>20</sup> = +6.0 to +8.0° (c=1, H <sub>2</sub> O)[4]               | [α] <sub>D</sub> <sup>20</sup> = -6.0 to -8.0° (c=1, water)       |

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures applicable to compounds of this class.

### Melting Point Determination

The melting point is determined using a capillary melting point apparatus, such as a Mel-Temp. [8][9]

Methodology:

- **Sample Preparation:** A small amount of the dry **(R)-3-amino-3-phenylpropanoic acid hydrochloride** is finely ground. The open end of a capillary tube is tapped into the powder until a sample column of 2-3 mm is obtained.[9][10] The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end.[9][10]
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of the melting point apparatus.[11]
- **Initial Determination (Optional):** For an unknown compound, a rapid heating rate is used to determine an approximate melting range.
- **Accurate Determination:** A fresh sample is heated to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.[9]
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[9]

## Solubility Determination

The solubility of **(R)-3-amino-3-phenylpropanoic acid hydrochloride** can be assessed qualitatively in various solvents.

Methodology:

- **Preparation:** Approximately 25 mg of the compound is placed into a small test tube.[12]
- **Solvent Addition:** 0.75 mL of the desired solvent (e.g., water, ethanol, dichloromethane) is added in portions.[12]
- **Observation:** After each addition, the test tube is vigorously shaken.[12] The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some solid remains, and "insoluble" if it does not appear to dissolve.
- **Acid/Base Solubility:** For a compound like an amine hydrochloride, its basic nature can be confirmed by its solubility in acidic solutions.[13][14][15]

## pKa Determination by Titration

The acid dissociation constant (pKa) is determined by acid-base titration, monitoring the pH change of a solution of the compound upon addition of a titrant.[16][17]

Methodology:

- **Solution Preparation:** A solution of known concentration of **(R)-3-amino-3-phenylpropanoic acid hydrochloride** is prepared in deionized water.
- **Titration Setup:** The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[16]
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[16][18]
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.[16][18]
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the midpoint of the buffer region on the curve.[19]

## Optical Rotation Measurement

The optical rotation is measured using a polarimeter to determine the extent to which the chiral molecule rotates plane-polarized light.[20][21][22]

Methodology:

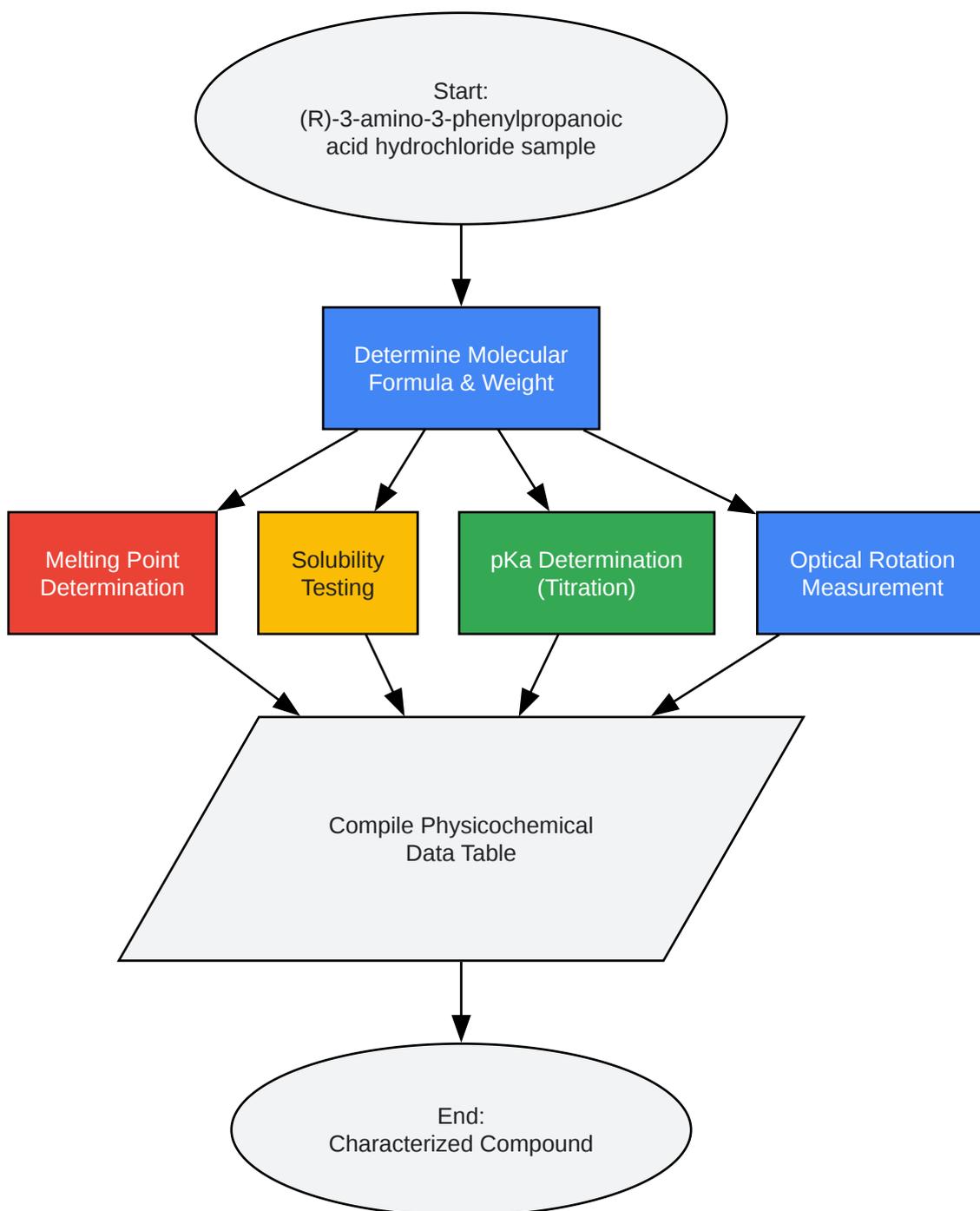
- **Instrument Preparation:** The polarimeter is turned on and allowed to warm up for at least 10 minutes.[23] The instrument is zeroed using a blank cell containing only the solvent.[23]
- **Sample Preparation:** A precise concentration of **(R)-3-amino-3-phenylpropanoic acid hydrochloride** is prepared in a suitable solvent (e.g., water).[24]
- **Measurement:** The sample solution is carefully transferred to a polarimeter cell, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed rotation ( $\alpha$ ) is

measured.[23]

- Calculation of Specific Rotation: The specific rotation  $[\alpha]$  is calculated using the following formula:[23][24]  $[\alpha] = \alpha / (l * c)$  where:
  - $\alpha$  is the observed rotation in degrees.
  - $l$  is the path length of the polarimeter cell in decimeters (dm).[24]
  - $c$  is the concentration of the solution in g/mL.[23]

## Visualizations

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a chiral amine hydrochloride like **(R)-3-amino-3-phenylpropanoic acid hydrochloride**.



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Caption: Experimental workflow for physicochemical characterization.

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